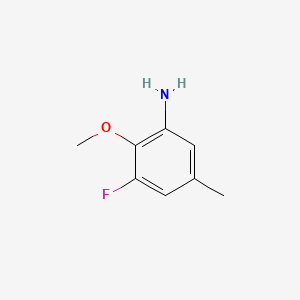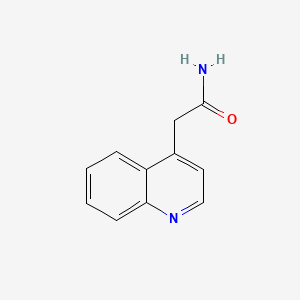
Calcium;dinitrite;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;dinitrite;hydrate is an inorganic compound with the chemical formula Ca(NO₂)₂·H₂O. It is a white or light yellowish powder that is freely soluble in water. This compound is known for its strong oxidizing properties, which arise from the nitrite anion. This compound is commonly used in various industrial applications, including as an antifreeze, a rust inhibitor for steel, and a component in concrete admixtures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium;dinitrite;hydrate can be synthesized through several methods. One common method involves reacting hydrated lime (calcium hydroxide) with nitrogen oxides (NOx) gases, which are typically produced in a nitric acid plant. The reaction proceeds as follows: [ \text{Ca(OH)₂ + 2NO₂ → Ca(NO₂)₂ + H₂O} ]
Another method involves the double decomposition reaction between sodium nitrite and calcium chloride: [ \text{2NaNO₂ + CaCl₂ → Ca(NO₂)₂ + 2NaCl} ]
In this process, a solution of sodium nitrite and calcium nitrate is formed, which is then cooled to precipitate sodium nitrate. The remaining solution contains calcium nitrite .
Industrial Production Methods: Industrial production of calcium nitrite monohydrate often involves the use of a double salt formation process. This process includes forming a double salt of calcium nitrite and calcium hydroxide, which is then decomposed in the presence of water to yield calcium nitrite and insoluble calcium hydroxide: [ \text{Ca(NO₂)₂·Ca(OH)₂·H₂O → Ca(NO₂)₂ + Ca(OH)₂ + H₂O} ]
Análisis De Reacciones Químicas
Types of Reactions: Calcium;dinitrite;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it can participate in reactions where it acts as an oxidizing agent.
Common Reagents and Conditions: Common reagents used in reactions with calcium nitrite monohydrate include acids, bases, and other oxidizing or reducing agents. For example, in acidic conditions, calcium nitrite can be converted to calcium nitrate: [ \text{Ca(NO₂)₂ + O₂ → Ca(NO₃)₂} ]
Major Products: The major products formed from reactions involving calcium nitrite monohydrate depend on the specific reaction conditions. For instance, in the presence of oxygen, calcium nitrate is formed. In other reactions, such as those with reducing agents, different nitrogen-containing compounds may be produced .
Aplicaciones Científicas De Investigación
Calcium;dinitrite;hydrate has a wide range of scientific research applications. In the field of chemistry, it is used as a reagent in various synthesis reactions. In biology and medicine, it is studied for its potential use in antimicrobial treatments due to its oxidizing properties. In the industry, it is widely used as a corrosion inhibitor for steel in concrete structures, helping to extend the lifespan of buildings and infrastructure .
Mecanismo De Acción
The mechanism of action of calcium nitrite monohydrate primarily involves its strong oxidizing properties. When used as a corrosion inhibitor, it reacts with the steel surface to form a protective oxide layer that prevents further oxidation and rust formation. In biological applications, its oxidizing properties can disrupt microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds: Calcium;dinitrite;hydrate can be compared with other nitrite compounds such as sodium nitrite and potassium nitrite. These compounds share similar chemical properties due to the presence of the nitrite anion.
Uniqueness: What sets calcium nitrite monohydrate apart from other nitrite compounds is its specific application in the construction industry as a corrosion inhibitor for steel in concrete. Its ability to form a protective layer on steel surfaces makes it particularly valuable in extending the lifespan of concrete structures .
Propiedades
Número CAS |
10031-34-2 |
|---|---|
Fórmula molecular |
CaH2N2O5 |
Peso molecular |
150.103 |
Nombre IUPAC |
calcium;dinitrite;hydrate |
InChI |
InChI=1S/Ca.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2 |
Clave InChI |
JPIAYUJTDFIVPB-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].O.[Ca+2] |
Sinónimos |
CALCIUM NITRITE MONOHYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
![N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride](/img/new.no-structure.jpg)
![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)








![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)
